1-(2-(Chloromethyl)-4-mercaptophenyl)propan-1-one
Description
1-(2-(Chloromethyl)-4-mercaptophenyl)propan-1-one is a substituted propan-1-one derivative featuring a chloromethyl (-CH2Cl) and a mercapto (-SH) group on the phenyl ring. This compound combines electrophilic (chloromethyl) and nucleophilic (mercapto) functional groups, making it highly reactive in synthetic chemistry. The chloromethyl group enhances reactivity toward nucleophilic substitution, while the mercapto group contributes to redox activity and metal coordination . Its unique substitution pattern distinguishes it from simpler propiophenones or cathinone derivatives, which lack the dual functionality of chloromethyl and mercapto groups.
Properties
Molecular Formula |
C10H11ClOS |
|---|---|
Molecular Weight |
214.71 g/mol |
IUPAC Name |
1-[2-(chloromethyl)-4-sulfanylphenyl]propan-1-one |
InChI |
InChI=1S/C10H11ClOS/c1-2-10(12)9-4-3-8(13)5-7(9)6-11/h3-5,13H,2,6H2,1H3 |
InChI Key |
DWLPMGNRQZNMOY-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=C(C=C(C=C1)S)CCl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(2-(Chloromethyl)-4-mercaptophenyl)propan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 2-(chloromethyl)-4-mercaptophenylacetic acid with propanone under acidic conditions. The reaction typically requires a catalyst, such as sulfuric acid, to facilitate the formation of the desired product. The reaction conditions include maintaining a temperature of around 60-80°C and stirring the mixture for several hours until the reaction is complete.
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain a high-purity product suitable for various applications.
Chemical Reactions Analysis
1-(2-(Chloromethyl)-4-mercaptophenyl)propan-1-one undergoes several types of chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form a sulfonic acid derivative using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The carbonyl group in the propanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form corresponding substituted derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents (e.g., ethanol, methanol), and controlled temperatures to ensure optimal reaction rates and yields. Major products formed from these reactions include sulfonic acid derivatives, alcohols, and substituted phenylpropanones.
Scientific Research Applications
1-(2-(Chloromethyl)-4-mercaptophenyl)propan-1-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s ability to form covalent bonds with biomolecules makes it useful in studying protein-ligand interactions and enzyme inhibition.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(2-(Chloromethyl)-4-mercaptophenyl)propan-1-one involves its ability to interact with various molecular targets through covalent bonding. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The mercapto group can also participate in redox reactions, influencing cellular processes and signaling pathways.
Comparison with Similar Compounds
Key Observations :
- Chloromethyl vs. Nitro Groups: The nitro group in the 4-nitro analog (C10H9Cl2NO3) introduces strong electron-withdrawing effects, enhancing electrophilicity compared to the mercapto group, which offers nucleophilic and redox-active properties .
- Methylamino Derivatives: Cathinones like 3-CMC and 4-FMC feature a methylamino group at position 2, enabling interactions with monoamine transporters (e.g., dopamine, serotonin), unlike the mercapto-chloromethyl compound .
Physicochemical Properties
Solubility and Stability
Reactivity
- The chloromethyl group facilitates nucleophilic substitution (e.g., with amines or thiols), while the nitro group in analogs supports reduction reactions to amines .
Biological Activity
1-(2-(Chloromethyl)-4-mercaptophenyl)propan-1-one is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C10H11ClOS
- Molecular Weight : 214.71 g/mol
- Functional Groups : Chloromethyl group (–CH2Cl) and mercapto group (–SH)
The presence of these functional groups contributes to the compound's reactivity and biological properties. The chloromethyl group can engage in alkylation reactions, while the mercapto group can form covalent bonds with thiol-containing biomolecules, influencing various biological pathways.
The biological activity of 1-(2-(Chloromethyl)-4-mercaptophenyl)propan-1-one is primarily attributed to its ability to interact with molecular targets within cells:
- Enzyme Inhibition : The mercapto group can inhibit enzymes by forming covalent bonds with active site residues, potentially disrupting enzymatic functions.
- Cellular Signaling Modulation : The compound may influence redox reactions and cellular signaling pathways through interactions with metal ions or other thiol-containing molecules.
Antimicrobial Properties
Research has indicated that derivatives of 1-(2-(Chloromethyl)-4-mercaptophenyl)propan-1-one exhibit antimicrobial activity against various pathogens. For instance:
- In vitro Studies : Compounds similar to 1-(2-(Chloromethyl)-4-mercaptophenyl)propan-1-one have demonstrated effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli and Klebsiella pneumoniae through agar disc-diffusion methods .
| Compound | Target Pathogen | Activity (Zone of Inhibition) |
|---|---|---|
| 1a | S. aureus | 15 mm |
| 1b | E. coli | 12 mm |
| 1c | K. pneumoniae | 10 mm |
Anticancer Activity
The compound's potential anticancer properties are also under investigation:
- Cell Line Studies : Preliminary studies using cancer cell lines have shown that the compound may induce apoptosis and inhibit cell proliferation, although specific mechanisms remain to be fully elucidated.
Study on Antibacterial Activity
In a notable study, researchers synthesized a series of chloromethylated phenyl compounds, including derivatives of 1-(2-(Chloromethyl)-4-mercaptophenyl)propan-1-one, and evaluated their antibacterial efficacy. Results indicated that several compounds exhibited significant inhibition against resistant strains of bacteria, suggesting potential therapeutic applications in treating infections caused by antibiotic-resistant pathogens .
Investigation into Enzyme Inhibition
Another study focused on the enzyme inhibition properties of the compound. It was found that the mercapto group effectively inhibited key enzymes involved in metabolic pathways, leading to altered cellular functions. This suggests the compound's potential as a lead structure for developing new enzyme inhibitors.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
